2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzothieno pyrimidine core with dimethoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 1-bromomethyl-5-oxo-4-phenyl-1,2,4,5,6,7,8,9-octahydro1benzothieno[3,2-e][1,3]oxazolo[3,2-a]pyrimidin-11-ium bromide with oxygen-centered nucleophiles can lead to the formation of functionally substituted thieno[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of epidermal growth factor receptor (EGFR), making it a candidate for anti-cancer drug development.
Material Science: It can be used in the synthesis of donor-acceptor semiconducting polymers for organic solar cells.
Biological Research: The compound’s interactions with various biological targets are being explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation . This inhibition can lead to the suppression of tumor growth in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxycinnamic acid: This compound shares the dimethoxyphenyl group but differs in its core structure.
4-(4-(2-ethylhexyl)oxy)phenyl-4H-dithieno[3,2-b2′,3′-d]pyrrole: Another compound with a similar heterocyclic core used in material science.
Uniqueness
2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties. Its potential as an EGFR inhibitor and its application in organic solar cells highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H20N2O3S/c1-22-10-7-8-13(23-2)12(9-10)16-19-17(21)15-11-5-3-4-6-14(11)24-18(15)20-16/h7-9,16,20H,3-6H2,1-2H3,(H,19,21) |
InChI Key |
ZGUFOCOCCZWAAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Origin of Product |
United States |
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